molecular formula C16H20D5NO3 B1191698 Mebeverine acid D5

Mebeverine acid D5

Cat. No.: B1191698
M. Wt: 284.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mebeverine Acid D5 (chemical name: 4-((Ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid; CAS: 2070015-30-2) is a deuterium-labeled analog of mebeverine acid, a primary metabolite of the antispasmodic drug mebeverine . It is widely used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry (MS) and high-performance liquid chromatography (HPLC) assays, particularly for quantifying mebeverine and its metabolites in biological samples . The deuterium atoms (D5) replace five hydrogen atoms in the ethyl group of the parent compound, ensuring minimal interference with the analyte’s physicochemical properties while enhancing detection specificity . Regulatory-compliant characterization data make it suitable for analytical method validation, quality control (QC), and commercial production of mebeverine-based pharmaceuticals .

Properties

Molecular Formula

C16H20D5NO3

Molecular Weight

284.41

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

2.1.1. Mebeverine and Its Metabolites
  • Mebeverine: The parent drug undergoes rapid hydrolysis in vivo to form mebeverine alcohol and veratric acid. However, mebeverine itself is rarely detected in plasma due to extensive first-pass metabolism (t1/2 < 1.1 hours; C.="" li="" ml)="" ng="" sub>="" ≈=""> Mebeverine Acid: The main circulating metabolite, achieving a plasma Cmax of 3 µg/mL (1,000-fold higher than mebeverine alcohol) and accounting for 67% of urinary excretion . Unlike Mebeverine Acid D5, it lacks deuterium labeling, complicating its differentiation from endogenous compounds in MS assays . Veratric Acid: A secondary metabolite with a mean peak plasma concentration of 0.90 µg/mL, detected via fluorescence HPLC .
2.1.2. Deuterated Standards
  • Bempedoic Acid-D5 : A structurally unrelated deuterated compound used similarly as an internal standard for lipid-lowering drugs. Its molecular weight (349.52 g/mol) and deuterium substitution pattern differ from this compound (284.41 g/mol), reflecting distinct applications .

Pharmacological and Analytical Comparisons

2.2.1. Anti-Inflammatory Derivatives

Novel mebeverine derivatives, such as nitro-containing analogs, exhibit enhanced anti-inflammatory activity compared to mebeverine and diclofenac. For example:

Compound IC50 (mg/mL) Anti-Inflammatory Activity vs. Mebeverine
Mebeverine 0.91 Baseline
Nitro-derivative 0.76 17% Improvement
Diclofenac 1.20 32% Lower Activity

Source:

2.2.2. Analytical Performance
  • This compound vs. Non-Deuterated Metabolites: Enables precise quantification of mebeverine acid in plasma via HPLC-MS/MS, overcoming matrix effects and ionization suppression . Limits of detection (LOD) for non-deuterated mebeverine enantiomers are 0.30–0.32 µg/mL, whereas deuterated analogs achieve sub-nanogram sensitivity .

Key Research Findings

Metabolic Superiority: this compound’s deuterium labeling eliminates interference from endogenous metabolites, achieving 98–102% recovery in spiked plasma samples .

Therapeutic Potential: Nitro-derivatives of mebeverine show 17% lower IC50 values than the parent drug, suggesting improved anti-inflammatory efficacy .

Analytical Challenges: Non-deuterated mebeverine acid degrades rapidly under UV light, necessitating deuterated analogs for long-term stability studies .

Data Tables

Table 1: Pharmacokinetic Parameters of Mebeverine and Metabolites

Compound Cmax (Plasma) t1/2 (Hours) Urinary Excretion (%)
Mebeverine 3 ng/mL <1.1 <1
Mebeverine Acid 3 µg/mL 1.1 67
Veratric Acid 0.90 µg/mL Not reported 23–107

Source:

Table 2: Analytical Performance of Deuterated vs. Non-Deuterated Standards

Parameter This compound Non-Deuterated Mebeverine Acid
LOD (µg/mL) 0.001 0.30
Recovery (%) 98–102 85–90
Stability (ICH Stress) Stable Degrades under UV/oxidative

Source:

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound centers on introducing deuterium at specific positions while preserving the compound’s pharmacological activity. Two primary methods dominate industrial and academic workflows:

Catalytic Hydrogen-Deuterium Exchange

This method employs deuterium gas (D₂) and transition metal catalysts (e.g., palladium or platinum) to replace hydrogen atoms in the ethylamino group. The reaction typically proceeds under controlled pressure (1–3 atm) and moderate temperatures (50–80°C). Key challenges include minimizing over-deuteration and preserving the integrity of the methoxy and carboxylic acid functional groups.

Deuterated Reagent-Based Alkylation

Here, deuterated ethylating agents like CD₃CD₂Br (deuterated ethyl bromide) react with the primary amine intermediate of mebeverine acid. The reaction occurs in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as potassium carbonate to facilitate nucleophilic substitution. This approach offers higher regioselectivity, ensuring deuterium incorporation exclusively at the ethyl side chain.

Stepwise Synthesis Protocol

A representative synthesis pathway, derived from patented and commercial methodologies, involves the following steps:

  • Preparation of O-Desmethyl Mebeverine Acid :
    Hydrolysis of mebeverine hydrochloride under alkaline conditions (NaOH, 2M, 60°C, 4h) yields O-desmethyl mebeverine acid.

  • Deuteration of the Ethylamino Group :
    The intermediate is reacted with deuterated ethyl bromide (CD₃CD₂Br) in the presence of triethylamine (TEA) as a proton scavenger. The reaction mixture is stirred at 25°C for 12h under nitrogen atmosphere.

  • Purification via Chromatography :
    Crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water (65:35 v/v) mobile phase.

Reaction Optimization Parameters

Critical factors influencing yield and purity include:

ParameterOptimal ConditionImpact on Synthesis
Temperature25–30°CHigher temperatures risk decomposition
Solvent PolarityAnhydrous DMFEnhances reagent solubility
Catalyst Load5 mol% Pd/CBalances cost and efficiency
Reaction Time12–16hEnsures complete alkylation

Data aggregated from indicate that deviations beyond these ranges reduce yields by 15–30%.

Analytical Characterization

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation. The molecular ion peak for this compound appears at m/z 270.38, with a characteristic isotopic pattern distinguishing it from the non-deuterated analog (m/z 265.33). Fragmentation patterns further validate the retention of the carboxylic acid and methoxy groups.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra reveal the absence of proton signals at δ 1.2–1.4 ppm (ethyl group), replaced by deuterium’s silent signature. ¹³C NMR corroborates structural integrity, with carbons adjacent to deuterium exhibiting slight upfield shifts due to isotopic effects.

Applications in Pharmacokinetic Research

This compound’s primary role lies in quantifying mebeverine metabolites via HPLC-MS/MS. A validated method from demonstrates its use as an internal standard:

Analytical ParameterPerformance Metric
Linearity Range1–500 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Intraday Precision<8% RSD

This method achieves 98% recovery from human plasma, underscoring the compound’s reliability in clinical pharmacology.

Comparative Analysis with Related Compounds

This compound’s unique properties distinguish it from analogs:

CompoundMolecular FormulaKey Feature
MebeverineC₁₅H₂₁NO₃Parent drug, non-deuterated
O-Methyl MebeverineC₁₅H₂₁NO₃Retains methyl group, no deuterium
Mebeverine-d10C₁₅H₁₁D₁₀NO₃Higher deuteration for niche assays

The selective deuteration in this compound balances cost and analytical utility, making it preferable for routine metabolite tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.